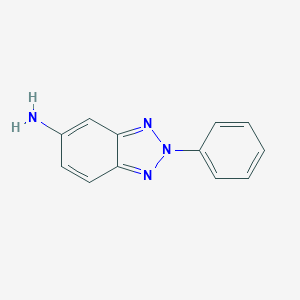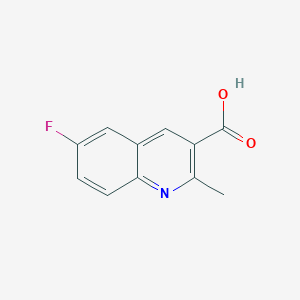
6-Fluoro-2-methylquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminoaryl ketones with α-methylene ketones in the presence of a catalyst such as dodecylphosphonic acid (DPA) under solvent-free conditions or in water . Another method involves the use of fluorinated anilines with three-carbon reagents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Fluoro-2-methylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Medicine: It is investigated for its potential antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, fluoroquinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . This mechanism is crucial for its antimicrobial activity.
Comparación Con Compuestos Similares
- 6-Bromo-2-methylquinoline-3-carboxylic acid
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Chloro-2-methylquinoline-3-carboxylic acid
Comparison: 6-Fluoro-2-methylquinoline-3-carboxylic acid is unique due to the presence of the fluorine atom, which enhances its biological activity and metabolic stability compared to its non-fluorinated counterparts. The fluorine atom also influences the compound’s electronic properties, making it more reactive in certain chemical reactions .
Propiedades
IUPAC Name |
6-fluoro-2-methylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRUQEILFHQVHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351178 |
Source


|
| Record name | 6-fluoro-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461026-47-1 |
Source


|
| Record name | 6-fluoro-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
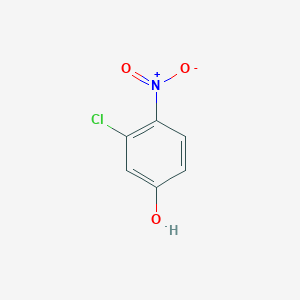
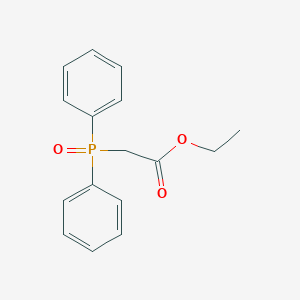
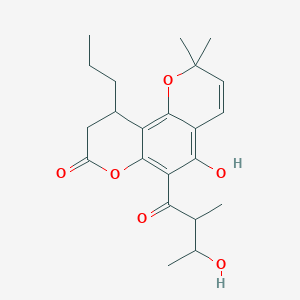
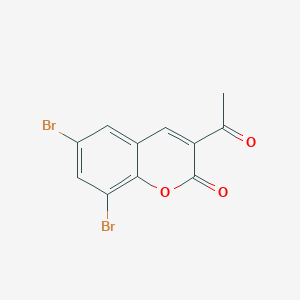
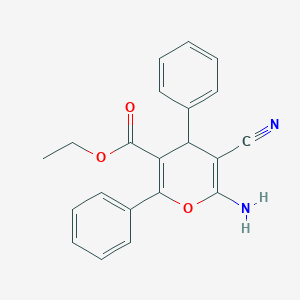
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)
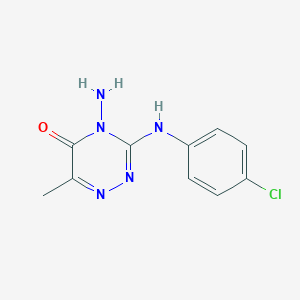
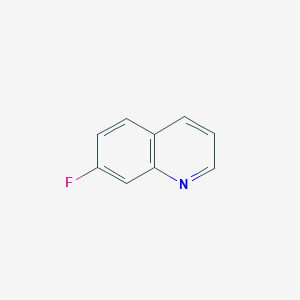
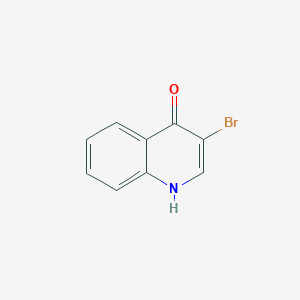
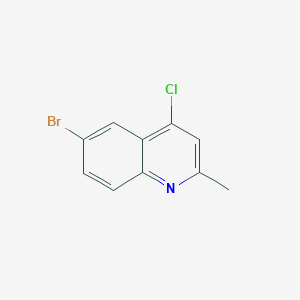
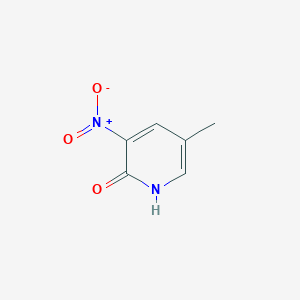
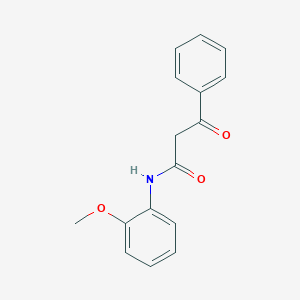
![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)
